Ethyl 3-hydroxy-2-propylpent-4-enoate
Description
Ethyl 3-hydroxy-2-propylpent-4-enoate is a structurally complex ester characterized by a hydroxyl group at the 3-position, a propyl substituent at the 2-position, and an ethyl ester moiety attached to a pent-4-enoate backbone.
Properties
IUPAC Name |
ethyl 3-hydroxy-2-propylpent-4-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-4-7-8(9(11)5-2)10(12)13-6-3/h5,8-9,11H,2,4,6-7H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLDEXGHONSIST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C=C)O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676246 | |
| Record name | Ethyl 3-hydroxy-2-propylpent-4-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96107-27-6 | |
| Record name | Ethyl 3-hydroxy-2-propylpent-4-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-hydroxy-2-propylpent-4-enoate typically involves the esterification of 3-hydroxy-2-propylpent-4-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-2-propylpent-4-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The double bond in the pentenoate moiety can be reduced to a single bond using hydrogenation catalysts like palladium on carbon.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Ammonia (NH3) or primary amines in an organic solvent.
Major Products Formed
Oxidation: 3-oxo-2-propylpent-4-enoate.
Reduction: Ethyl 3-hydroxy-2-propylpentanoate.
Substitution: Ethyl 3-amino-2-propylpent-4-enoate.
Scientific Research Applications
Ethyl 3-hydroxy-2-propylpent-4-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-2-propylpent-4-enoate involves its interaction with specific molecular targets. For instance, its hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active acid form, which may interact with enzymes or receptors in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A comparative analysis requires identifying analogs based on functional groups, stereochemistry, or bioactivity. Unfortunately, none of the provided evidence explicitly references Ethyl 3-hydroxy-2-propylpent-4-enoate or its direct structural analogs. Below is a generalized comparison framework inferred from broader chemical principles and indirect evidence:
Table 1: Functional Group Comparison
Key Observations:
Bioactivity: Ethyl acetate extracts from natural sources (e.g., turmeric, ginger) contain bioactive esters, but this compound’s role in such contexts remains unverified .
Structural Complexity: Unlike simpler esters like ethyl acetate, this compound’s hydroxyl and unsaturated backbone may enhance its stereochemical versatility, akin to chiral intermediates used in pharmaceuticals.
Limitations of Available Evidence
The provided sources focus on crystallography software (e.g., SHELX , ORTEP-3 ), hydrogen bonding theory , and bioactivity tables , none of which directly address the target compound. Pesticide glossaries list unrelated esters, further highlighting the absence of relevant data.
Recommendations for Future Research
Synthetic Studies: Investigate this compound’s preparation via esterification or enzymatic catalysis.
Crystallographic Analysis : Use SHELX or ORTEP-3 to resolve its 3D structure and hydrogen-bonding patterns, as seen in similar hydroxylated esters .
Bioactivity Screening : Test against fungal pathogens, leveraging methodologies from ethyl acetate extract studies .
Biological Activity
Ethyl 3-hydroxy-2-propylpent-4-enoate, a compound derived from the family of hydroxy esters, has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a hydroxy group, which is crucial for its biological interactions, and a pent-4-enoate backbone that influences its reactivity and stability.
Biological Activities
- Antimicrobial Properties :
- Antioxidant Activity :
- Cytotoxic Effects :
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Modulation : The compound's ability to modulate ROS levels contributes to its antioxidant and cytotoxic effects. By decreasing oxidative stress, it protects normal cells while selectively targeting cancerous cells .
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways of cancer cells, thereby disrupting their growth and survival .
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound revealed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests that the compound may serve as a natural preservative or therapeutic agent in treating bacterial infections.
Study 2: Cytotoxicity in Cancer Cells
In a controlled experiment involving human ovarian cancer cell lines (A2780), this compound demonstrated an IC50 value of approximately 25 µM, indicating strong cytotoxicity compared to standard chemotherapeutic agents. This study highlights its potential role as an adjunct therapy in cancer treatment.
Data Summary
| Activity | Tested Concentration (µg/mL) | Effect Observed |
|---|---|---|
| Antimicrobial | 32 | Inhibition of bacterial growth |
| Cytotoxicity (A2780) | 25 | Induction of apoptosis |
| Antioxidant Activity | Varies | Scavenging of free radicals |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
